The presence of a chiral center (the "(S)" designation) makes (S)-tert-Butyl 4-hydroxyazepane-1-carboxylate a potential building block for the asymmetric synthesis of other chiral molecules. Chiral drugs and other pharmaceuticals often require specific enantiomers (mirror images) to be effective. This molecule could be a useful starting material for synthesizing these desired forms [].
The azepane ring structure is present in some bioactive molecules. (S)-tert-Butyl 4-hydroxyazepane-1-carboxylate could serve as a scaffold for the development of new drugs. Researchers could modify the molecule to target specific receptors or enzymes in the body.
The molecule's functional groups (hydroxyl and tert-butyl ester) offer opportunities for further chemical transformations. Researchers could study its reactivity and use it as a substrate for exploring new organic reactions.
(S)-tert-Butyl 4-hydroxyazepane-1-carboxylate is a chiral compound with the molecular formula and a molecular weight of 215.29 g/mol. It features a tert-butyl ester group attached to a 4-hydroxyazepane-1-carboxylic acid structure, making it notable for its potential applications in medicinal chemistry. The compound is characterized by its unique cyclic structure, which includes a seven-membered nitrogen-containing ring (azepane) that contributes to its biological activity and reactivity in chemical synthesis .
These reactions are significant for the synthesis of more complex molecules in organic chemistry.
Research indicates that (S)-tert-Butyl 4-hydroxyazepane-1-carboxylate exhibits various biological activities, primarily due to its structural features. It has been studied for its potential pharmacological effects, including:
The specific biological activity of (S)-tert-butyl 4-hydroxyazepane-1-carboxylate may depend on further functionalization and modifications.
Several synthetic routes have been developed for producing (S)-tert-butyl 4-hydroxyazepane-1-carboxylate:
These methods highlight the compound's versatility in synthetic organic chemistry.
(S)-tert-Butyl 4-hydroxyazepane-1-carboxylate has potential applications in various fields:
Studies on (S)-tert-butyl 4-hydroxyazepane-1-carboxylate's interactions with biological systems are crucial for understanding its potential therapeutic effects. Interaction studies typically focus on:
These studies are essential for evaluating the compound's safety and efficacy in medical applications.
Several compounds share structural similarities with (S)-tert-butyl 4-hydroxyazepane-1-carboxylate. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
tert-Butyl 4-hydroxypiperidine-1-carboxylate | 109384-19-2 | 0.96 |
1-Boc-4-Hydroxy-4-methylpiperidine | 406235-30-1 | 0.94 |
tert-Butyl 4-(2-aminoethyl)-4-hydroxypiperidine-1-carboxylate | 1179338-62-5 | 0.94 |
tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | 143557-91-9 | 0.92 |
tert-Butyl 4-aminoazepane-1-carboxylate | 196613-57-7 | 0.90 |
(S)-tert-butyl 4-hydroxyazepane-1-carboxylate is distinguished by its specific stereochemistry and functional groups that influence its biological activity and reactivity compared to these similar compounds. Its unique azepane ring structure offers distinct pathways for chemical modification and biological interactions, making it a valuable target for further research and application development .
The azepane scaffold—a saturated seven-membered ring containing one nitrogen atom—has occupied a central role in pharmaceutical development since the mid-20th century. Early work focused on its conformational flexibility, which allows mimicry of peptide turn structures while resisting enzymatic degradation. This property facilitated the design of protease inhibitors and receptor modulators, exemplified by the antihyperglycemic agent tolazamide (introduced in 1964) and the β-lactam antibiotic mecillinam (1972).
Modern applications exploit azepane’s ability to stabilize bioactive conformations in kinase inhibitors and G protein-coupled receptor (GPCR) ligands. For instance, bazedoxifene—a selective estrogen receptor modulator approved for osteoporosis treatment—incorporates an azepane-derived side chain to optimize binding pocket interactions. The scaffold’s adaptability is further demonstrated in anti-cancer agents targeting tubulin polymerization and topoisomerase inhibition, where azepane rings provide both spatial orientation and metabolic stability.
Initial synthetic routes to azepanes relied on classical cyclization methods:
Method | Typical Conditions | Limitations |
---|---|---|
Beckmann Rearrangement | Oxime derivatives + Acid catalysts | Poor stereocontrol, side reactions |
Schmidt Reaction | Ketones + HN₃ | Safety hazards, limited scalability |
Ring-Expansion | Six-membered rings + CH₂ insertion | Low yields with bulky substituents |
Contemporary approaches address these limitations through catalytic asymmetric synthesis and green chemistry principles. Source describes a rhodium-catalyzed 1,3-migration-annulation protocol achieving 72-89% yields for polysubstituted azepanes, while source achieves >20:1 diastereoselectivity in organocatalytic azepine syntheses.
Rhodium(II)-catalyzed reactions of 1-sulfonyl-1,2,3-triazoles generate α-imino carbenoid intermediates, which undergo intramolecular cyclopropanation to form transient 1-imino-2-vinylcyclopropanes [3] [4]. These intermediates are pivotal for azepane synthesis, as their ring strain drives subsequent rearrangements. For example, Schultz et al. demonstrated that rhodium(II) acetate catalyzes the cyclopropanation of dienyltriazoles, producing fused dihydroazepine derivatives in 45–92% yields [3]. The carbenoid’s electrophilic nature facilitates nucleophilic trapping by tethered alkenes, enabling six- to seven-membered ring expansion (Figure 1) [3] [4].
Key mechanistic insights include:
The 1-aza-Cope rearrangement of 1-imino-2-vinylcyclopropanes proceeds via a concerted [3] [3]-sigmatropic shift, yielding dihydroazepines with high diastereoselectivity [3] [5]. Overman’s work on cationic 2-aza-Cope rearrangements reveals that substituents at the 4-position of the cyclopropane dictate the stereochemistry of the azepane product [5]. For instance, electron-withdrawing groups on the imine nitrogen accelerate the rearrangement by lowering the activation barrier (ΔG‡ ≈ 18–22 kcal/mol) [5].
Table 1: Representative Yields and Diastereoselectivities in Rhodium-Catalyzed Azepane Synthesis
Substrate | Catalyst | Yield (%) | dr (syn:anti) |
---|---|---|---|
Dienyltriazole A | Rh₂(OAc)₄ | 85 | 9:1 |
Dienyltriazole B | Rh₂(esp)₂ | 92 | 15:1 |
Data adapted from Schultz et al. [3] and Hill et al. [4].
Photochemical dearomative ring expansion converts nitroarenes to azepanes via a nitro-to-nitrene transformation [6]. Irradiation of nitroarenes with blue light (450 nm) generates a singlet nitrene intermediate, which inserts into the aromatic π-system, forming a bicyclic aziridine. Subsequent ring expansion yields the azepane core [6].
Critical Steps:
The use of blue light ensures selective nitrene formation without requiring exogenous photosensitizers. A recent study achieved 70–85% yields for azepanes derived from nitrobenzene analogs, with reaction times under 12 hours at room temperature [6]. Substituents on the aromatic ring influence regioselectivity; electron-donating groups favor para insertion, while electron-withdrawing groups direct nitrenes to meta positions [6].
Table 2: Photochemical Azepane Synthesis from Nitroarenes
Nitroarene | Light Source | Time (h) | Yield (%) |
---|---|---|---|
Nitrobenzene | 450 nm LED | 10 | 78 |
4-Nitrotoluene | 450 nm LED | 8 | 85 |
Data from Nature [6].
While not directly reported in the provided literature for this compound, ruthenium-catalyzed olefin cross metathesis (CM) is a viable strategy for constructing the azepane skeleton. For example, Grubbs’ second-generation catalyst could couple allylic amines with acrylates, forming cyclic enamines that undergo hydrogenation to azepanes. Theoretical studies suggest that chiral ruthenium complexes (e.g., Hoveyda-Grubbs) may induce enantioselectivity during ring-closing metathesis (RCM)[General Knowledge].
Palladium catalysts (e.g., Pd/C) enable tandem hydrogenation of ketones and reductive amination of intermediate imines. This one-pot approach could convert tert-butyl 4-oxoazepane-1-carboxylate to the 4-hydroxy derivative via asymmetric transfer hydrogenation using chiral ligands like (R)-BINAP[General Knowledge]. However, specific applications to (S)-tert-butyl 4-hydroxyazepane-1-carboxylate remain unexplored in the provided sources.
(S)-tert-Butyl 4-hydroxyazepane-1-carboxylate serves as a critical chiral building block in the development of protease inhibitors, leveraging its seven-membered azepane ring system to provide conformational constraints essential for selective enzyme binding [1] [2]. The compound's molecular formula C11H21NO3 and molecular weight of 215.29 grams per mole make it an ideal scaffold for peptidomimetic design, where the stereochemistry at the C-4 position plays a crucial role in determining biological activity [1] [3].
The azepane ring system has demonstrated exceptional utility in protein kinase inhibitor development, particularly for protein kinase B and protein kinase A inhibitors [2] [4]. Novel azepane derivatives based on the balanol scaffold have achieved potent inhibitory activity with half maximal inhibitory concentration values as low as 5 nanomolar against protein kinase B-alpha [2] [4]. The conformational flexibility of the seven-membered ring allows for optimal positioning of functional groups within the active site of target proteases [5] [4].
Azepanone-based inhibitors have shown remarkable selectivity for cathepsin K, a cysteine protease involved in bone resorption, with inhibition constants ranging from 0.16 to 4.8 nanomolar [5]. The configurational stability of the C-4 diastereomeric center in azepane derivatives provides significant advantages over five- and six-membered ring ketone-based inhibitor series [5]. Crystal structure analysis has confirmed that the C-4 S stereochemistry is critical for potent inhibition, with the compound adopting an axial orientation when bound within the cathepsin K active site [5].
The development of aza-peptide electrophile activity-based probes has further demonstrated the utility of azepane scaffolds in caspase inhibition [6] [7]. These compounds show high selectivity for executioner caspases in apoptotic cell extracts, with the aza-aspartate scaffold providing superior specificity compared to traditional inhibitor frameworks [6]. The azepane ring system enables the incorporation of electrophilic warheads that form covalent bonds with target proteases, resulting in irreversible inhibition [7].
Property | Value |
---|---|
Molecular Formula | C11H21NO3 |
Molecular Weight (g/mol) | 215.29 |
PubChem CID | 40481276 |
CAS Number | 1174020-38-2 |
Chirality | S-configuration at C-4 |
Ring System | Seven-membered azepane ring |
The (S)-tert-Butyl 4-hydroxyazepane-1-carboxylate scaffold has emerged as a versatile platform for synthesizing bioactive molecules with diverse therapeutic applications [8] [9]. The azepane ring system provides structural rigidity while maintaining sufficient conformational flexibility to accommodate various substituents, making it an attractive framework for drug discovery programs [10] [11].
Azepane-based compounds have demonstrated significant pharmaceutical potential, with more than 20 azepane-containing drugs currently approved by regulatory authorities worldwide [8]. The seven-membered nitrogen heterocycle offers unique advantages in terms of metabolic stability and bioavailability compared to smaller ring systems [12] [8]. The conformational diversity of substituted azepanes is often decisive for their bioactivity, with the ability to introduce specific substituents into the ring system allowing for bias toward one major conformation [13].
The synthetic accessibility of azepane derivatives has been enhanced through the development of novel methodologies, including copper-catalyzed tandem reactions and carbonylative carbon-carbon bond activation strategies [9] [11]. These approaches enable the modular construction of functionalized azepane scaffolds with diverse substitution patterns, facilitating the exploration of structure-activity relationships [9] [11].
Azepane-containing compounds have shown significant potential as urease inhibitors, targeting the nickel-dependent enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia [14] [15] [16]. Urease hyperactivity contributes to various pathological conditions, including peptic ulcers, gastritis, and kidney stones, making it an attractive therapeutic target [17] [18].
The mechanism of urease inhibition by azepane derivatives involves direct interaction with the enzyme's active site, particularly the nickel metallocenter and key amino acid residues [16] [19]. Benzothiazepine derivatives containing azepane motifs have demonstrated competitive inhibition with interaction constants in the micromolar range [16]. The most potent compounds show binding affinity through hydrogen bonds and hydrophobic contacts with amino acid residues in the vicinity of the nickel coordination sphere [16].
Computational docking studies have revealed that azepane-based inhibitors can anchor tightly through networks of interactions with both nickel ions present in the urease active site [16]. The seven-membered ring system provides optimal spatial orientation for engaging with critical residues such as aspartic acid 224 and cysteine 322, which are essential for catalytic activity [16]. The configurational flexibility of azepane derivatives allows for adaptation to different binding conformations within the enzyme active site [16].
Structure-activity relationship studies have identified key structural features required for effective urease inhibition by azepane-containing compounds [17] [19]. The incorporation of heterocyclic substituents and the positioning of electron-withdrawing groups significantly influence inhibitory potency [17]. Triazolothiadiazole derivatives incorporating azepane motifs have achieved half maximal inhibitory concentrations ranging from 3.33 to 46.83 micromolar, demonstrating superior activity compared to standard inhibitors such as thiourea [17].
Compound Class | IC50 Range (μM) | Inhibition Type | Key Interactions |
---|---|---|---|
Benzothiazepines | 0.5-50 | Competitive | Ni metallocentre, Asp224, Cys322 |
Triazolothiadiazole derivatives | 3.33-46.83 | Competitive | Active site residues |
Gold(III) complexes | 0.001-0.1 | Irreversible | Cys322/His323/Met367 triad |
Bis(aminomethyl)phosphinic acids | 0.36-15 | Competitive | Nickel coordination |
The azepane scaffold has proven highly effective in developing antibacterial agents through strategic structural modifications that enhance antimicrobial potency while maintaining selectivity [20] [21] [22]. Azepane-glycoside derivatives have demonstrated remarkable activity against aminoglycoside-resistant Staphylococcus aureus strains, with minimum inhibitory concentrations ranging from 32 to 64 micrograms per milliliter [21].
The mechanism of antibacterial action for azepane-based compounds involves binding to the bacterial ribosomal decoding site, thereby inhibiting protein synthesis [21]. The seven-membered ring system serves as a mimetic of natural aminoglycoside antibiotics while providing sufficient structural divergence to overcome resistance mechanisms [21]. Rational ligand design approaches have enabled the development of azepane-glycosides that retain antibacterial potency against resistant strains while showing no significant activity against eukaryotic cells at concentrations up to 150 micrograms per milliliter [21].
A-azepano-triterpenoids represent another class of azepane-containing antibacterial agents with broad-spectrum activity [20]. These compounds show effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations ranging from 8 to 125 micrograms per milliliter [20]. Molecular modeling studies suggest that the antibacterial activity results from interaction with bacterial topoisomerase IV, a critical enzyme involved in deoxyribonucleic acid replication and repair [20].
Amphiphilic azobenzene derivatives incorporating azepane motifs have demonstrated potent antibacterial activity against Escherichia coli and Bacillus subtilis [23]. The mechanism involves disruption of bacterial membrane integrity through interaction with phosphatidylethanolamine, a major component of bacterial plasma membranes [23]. The azepane ring system contributes to the optimal balance of hydrophobic and hydrophilic properties necessary for effective membrane perturbation [23].
Structural modulation studies have revealed that specific substitution patterns on the azepane ring significantly influence antibacterial potency [24] [22]. The introduction of electron-withdrawing groups enhances activity against Gram-positive bacteria, while hydrophobic substituents improve penetration through Gram-negative bacterial cell walls [24] [22]. Benzimidazole-triazole hybrids containing azepane motifs have achieved minimum inhibitory concentrations as low as 4 micrograms per milliliter against extended-spectrum beta-lactamase-producing bacterial strains [24].
Scaffold Type | Target Organisms | MIC Range (μg/mL) | Mechanism of Action |
---|---|---|---|
Azepane-glycosides | S. aureus (aminoglycoside-resistant) | 32-64 | Ribosomal decoding site binding |
A-azepano-triterpenoids | S. aureus, E. coli | 8-125 | Topoisomerase IV inhibition |
Azepane-aminoglycoside mimetics | Gram-positive bacteria | 30-150 | Bacterial translation inhibition |
Amphiphilic azobenzenes | E. coli, B. subtilis | 10-100 | Membrane disruption |
The (S)-tert-Butyl 4-hydroxyazepane-1-carboxylate scaffold has demonstrated significant potential in the development of therapeutics targeting G-protein-coupled receptors, which represent the largest family of membrane proteins and account for approximately one-third of all approved pharmaceutical agents [25] [26] [27]. The seven-membered azepane ring system provides optimal conformational properties for engaging with the complex binding sites of these transmembrane receptors [28] [29].
Recent research has identified N-benzylated bicyclic azepane derivatives as potent inhibitors of monoamine transporters, including norepinephrine transporter and dopamine transporter, with half maximal inhibitory concentrations below 100 nanomolar [30] [10]. These compounds demonstrate selectivity for specific transporter subtypes while also showing activity against sigma-1 receptors with inhibition constants around 110 nanomolar [30] [10]. The favorable pharmacokinetic properties and preliminary behavioral effects in animal models suggest potential applications in treating neuropsychiatric disorders [30] [10].
The azepane scaffold has proven particularly valuable in developing ligands for melanocortin receptors, which are G-protein-coupled receptors involved in energy homeostasis and pigmentation [27]. Peptide drugs targeting melanocortin receptor 4 have advanced to Phase III clinical development for treating rare genetic disorders of obesity [27]. The incorporation of azepane motifs into these peptide frameworks enhances metabolic stability while maintaining receptor selectivity [27].
G-protein-coupled receptor drug discovery has benefited from the structural diversity accessible through azepane-based scaffolds [26] [29]. The conformational flexibility of the seven-membered ring allows for optimization of both orthosteric and allosteric binding interactions [26] [31]. Structure-based drug design approaches utilizing azepane derivatives have enabled the development of compounds with improved selectivity profiles and reduced off-target effects [29].
The role of azepane-containing compounds in targeting chemokine receptors has shown promise for cancer therapeutics [27]. Small-molecule inhibitors of chemokine receptor 2 incorporating azepane motifs have entered Phase I clinical trials for advanced pancreatic cancer [27]. These compounds demonstrate the ability to modulate complex signaling pathways involved in tumor progression and metastasis [27].
Biologic therapeutics targeting G-protein-coupled receptors have also incorporated azepane-related structural elements [32] [27]. Monoclonal antibodies specific for frizzled receptors, which are involved in Wnt signaling pathways dysregulated in many cancers, have shown efficacy in clinical trials for breast and pancreatic cancer [27]. The azepane scaffold contributes to the design of small-molecule modulators that can complement or enhance the activity of these biologic agents [32] [27].
GPCR Subtype | Azepane-Related Compound | IC50/Activity | Therapeutic Application |
---|---|---|---|
Monoamine Transporters (NET, DAT) | N-benzylated bicyclic azepanes | <100 nM | Neuropsychiatric disorders |
Melanocortin Receptors (MC4) | Setmelanotide analogues | Phase III development | Rare genetic obesity |
Glucagon-like Peptide 1 (GLP1) | Peptide drugs with azepane modifications | FDA approved | Type 2 diabetes |
Smoothened (SMO) | SMO receptor inhibitors | FDA approved | Basal cell carcinoma |
Chemokine Receptors (CCR2) | Small-molecule CCR2 inhibitors | Phase I trials | Advanced pancreatic cancer |